1,2-Bis(dibromomethyl)-4-nitrobenzene
Overview
Description
“1,2-Bis(dibromomethyl)benzene” is a chemical compound with the molecular formula C8H6Br4 . It’s also known as "α,α,α’,α’-Tetrabromo-o-xylene" . Another similar compound is “4-Bromo-1,2-bis(dibromomethyl)benzene” with the molecular formula C8H5Br5 .
Molecular Structure Analysis
The molecular structure of “1,2-Bis(dibromomethyl)benzene” consists of a benzene ring with two dibromomethyl groups attached to it . The molecular weight is 421.749 Da . The similar compound “4-Bromo-1,2-bis(dibromomethyl)benzene” has an additional bromine atom attached to the benzene ring , giving it a molecular weight of 500.645 Da .Physical And Chemical Properties Analysis
“1,2-Bis(dibromomethyl)benzene” has a density of 2.392g/cm³, a melting point of 114-118℃, a boiling point of 343.9°C at 760 mmHg, and is insoluble .Scientific Research Applications
Photochemical Reactions in Organic Crystals
1,4-Bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene, closely related to 1,2-bis(dibromomethyl)-4-nitrobenzene, has been studied for its role in intramolecular hydrogen abstraction reactions in solid-state photochemistry. X-ray crystallography revealed insights into the structure-reactivity correlation of such nitro compounds when exposed to ultraviolet light. This research is significant for understanding the photochemical behavior of similar aromatic nitro compounds in organic crystals (Padmanabhan et al., 1987).
Synthesis and Antibacterial Studies
A series of bisthiourea ligands, including derivatives of this compound, have been synthesized and characterized for their antibacterial activity. These compounds exhibited different levels of efficacy against Gram-positive and Gram-negative bacteria, highlighting their potential in antibacterial applications (Halim et al., 2012).
Polymer Synthesis Applications
Benzene-2,5-dibromomethyl-1,4-bis(boronic acid propanediol diester), a compound similar to this compound, was utilized as an initiator in Atom Transfer Radical Polymerization (ATRP) of styrene. This study demonstrates the potential of such compounds in polymer synthesis, particularly in creating polymers with high solubility in common organic solvents at room temperature (Cianga & Yagcı, 2001).
Coordination Polymers and Sensing Applications
Research involving 4-(4-carboxyphenoxy)phthalate-based coordination polymers has shown the potential for using similar nitrobenzene derivatives in sensing applications, specifically for detecting nitrobenzene at ppm concentrations. This opens avenues for the development of fluorescence-based sensors using related compounds (Wang et al., 2015).
Corrosion Inhibition
Compounds like 1,4-bis[β-(p-aminophenyl)ethyl] benzene, related to this compound, have been investigated for their potential as corrosion inhibitors. Such research is essential for industrial applications, especially in protecting metals from corrosion in harsh environments (Singh & Quraishi, 2016).
Safety and Hazards
Mechanism of Action
- Specifically, BTBPE likely undergoes radical reactions initiated by hydroxyl radicals (·OH) in the atmosphere. These reactions involve ·OH addition and hydrogen abstraction pathways .
- Its atmospheric lifetime is estimated to be approximately 11.8 days , indicating moderate persistence.
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
1,2-bis(dibromomethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br4NO2/c9-7(10)5-2-1-4(13(14)15)3-6(5)8(11)12/h1-3,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHYXMVGEXICQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(Br)Br)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348254 | |
Record name | 1,2-Bis(dibromomethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13209-16-0 | |
Record name | 1,2-Bis(dibromomethyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13209-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(dibromomethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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